molecular formula C24H22ClN3O2 B237589 N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B237589
M. Wt: 419.9 g/mol
InChI Key: KRBUWEBMXCZLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to a piperazine ring, which is further connected to a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with piperazine, followed by the coupling of the resulting intermediate with 4-aminobenzamide. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may help alleviate symptoms of neurodegenerative diseases . Additionally, the compound may interact with other molecular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[4-(2-Methoxyphenyl)piperazin-1-YL]phenyl}carbamic acid ethyl ester: Another piperazine derivative with neuroprotective properties.

    N-{4-[4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-YL]pyridin-3-YL}benzamide: Studied for its anti-tubercular activity.

Uniqueness

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific structural features, such as the presence of a chlorobenzoyl group, which may contribute to its distinct pharmacological profile. Its ability to inhibit acetylcholinesterase and its potential neuroprotective effects set it apart from other similar compounds .

Properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C24H22ClN3O2/c25-20-8-6-19(7-9-20)24(30)28-16-14-27(15-17-28)22-12-10-21(11-13-22)26-23(29)18-4-2-1-3-5-18/h1-13H,14-17H2,(H,26,29)

InChI Key

KRBUWEBMXCZLLD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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